molecular formula C21H25Cl2N3O2S B2412435 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride CAS No. 1219154-51-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride

Cat. No. B2412435
CAS RN: 1219154-51-4
M. Wt: 454.41
InChI Key: AAAMQNOLHYTXRK-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O2S and its molecular weight is 454.41. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect on steel in acidic solutions. These inhibitors show higher efficiency and stability, suggesting potential for industrial applications in corrosion protection (Hu et al., 2016).

Synthesis and Activity of Nonsteroidal Anti-inflammatory Drugs

Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including benzamide derivatives, indicates potential anti-inflammatory activity. This research opens pathways for developing new therapeutic agents (Lynch et al., 2006).

Heterocyclic Synthesis

The utility of enaminonitriles in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, demonstrates the versatility of these compounds in pharmaceutical chemistry (Fadda et al., 2012).

Antineoplastic Agents

Research into the determination and assay of antineoplastic agents, including their application in treating cancers and other diseases, highlights the importance of these compounds in medicinal chemistry (Shukla et al., 2017).

Synthesis of Thiazolidinones as Anticonvulsants

A series of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones were synthesized and evaluated for anticonvulsant activities, revealing some compounds with potential therapeutic applications (Senthilraja & Alagarsamy, 2012).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenoxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S.ClH/c1-24(2)12-6-13-25(20(26)11-14-27-17-7-4-3-5-8-17)21-23-18-10-9-16(22)15-19(18)28-21;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAMQNOLHYTXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCOC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride

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